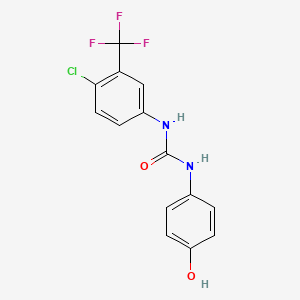

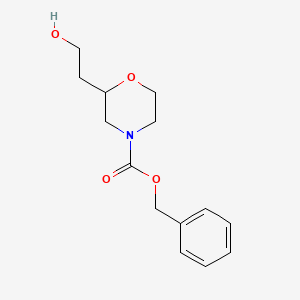

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea

Übersicht

Beschreibung

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea, also known as CTHU, is a novel small molecule that has been widely studied in recent years due to its potential as an effective and safe therapeutic agent. CTHU has been shown to possess a variety of biological activities, including anti-inflammatory, anti-microbial, and anti-tumor activities. CTHU is a versatile compound that can be used in the synthesis of a wide range of compounds and can be used in a variety of applications, including drug delivery, gene therapy, and tissue engineering.

Wissenschaftliche Forschungsanwendungen

Inhibition of Translation Initiation

- Cancer Research: Symmetrical N,N'-diarylureas, including 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]-urea, have been identified as potent activators of the eIF2α kinase heme regulated inhibitor. These compounds show promise in inhibiting cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex. Their potential as anti-cancer agents is significant due to their ability to inhibit translation initiation (Denoyelle et al., 2012).

Synthesis and Characterization

- Key Intermediate in Antitumor Agents: N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl)urea, closely related to the compound , is a key intermediate in the synthesis of the antitumor agent sorafenib. This demonstrates the compound's significance in pharmaceutical synthesis (Yan Feng-mei & Liu He-qin, 2009).

Crystal Structure Analysis

- Pesticide Analysis: The crystal structure of flufenoxuron, a benzoylurea pesticide structurally similar to the compound of interest, has been extensively studied. This research is crucial for understanding the physical and chemical properties of these compounds, which can inform their use in various applications (Youngeun Jeon et al., 2014).

Miscellaneous Applications

Antimicrobial Degradation

Studies on the electro-Fenton degradation of antimicrobials like triclosan and triclocarban, which include urea derivatives, highlight the environmental relevance of these compounds. Understanding their degradation pathways can inform environmental management and pollution control strategies (Sirés et al., 2007).

Cytokinin Activity

Research on N-phenyl-N′-(4-pyridyl)urea derivatives has shown significant cytokinin activity, which is relevant in plant biology and agriculture. These studies demonstrate the potential agricultural applications of such compounds (Takahashi et al., 1978).

Bacteriostatic Properties

The synthesis and study of acylarylureas and alkylarylureas, related to the compound , show that these substances can have bacteriostatic properties. This opens avenues for their use in medical and microbiological applications (Micich, 1982).

Eigenschaften

IUPAC Name |

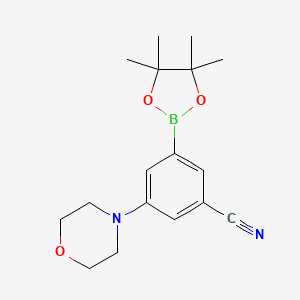

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-hydroxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3N2O2/c15-12-6-3-9(7-11(12)14(16,17)18)20-13(22)19-8-1-4-10(21)5-2-8/h1-7,21H,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJVYCOMRSLHGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B3082502.png)

![1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B3082518.png)

![[(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3082536.png)

![2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B3082558.png)

![1-(2,2,2-trifluoroacetyl)-1a,5b-dihydrothieno[2',3':4,5]cyclopenta[1,2-b]aziren-2(1H)-one](/img/structure/B3082619.png)